molecular formula C24H19NO2 B5474399 2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinol

2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinol

Cat. No.: B5474399
M. Wt: 353.4 g/mol
InChI Key: KFUFLJQJGDFFBT-UKTHLTGXSA-N
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Description

The compound “2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinol” is an organic compound containing a quinoline group, a benzyl group, and a vinyl group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzyl group, and a vinyl group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline ring, the benzyl group, and the vinyl group . The quinoline ring, being aromatic, would be expected to participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the quinoline ring could contribute to its aromaticity and potentially its fluorescence .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have . Without specific information, it’s difficult to speculate on potential future directions .

Properties

IUPAC Name

2-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-23-8-4-7-20-12-14-21(25-24(20)23)13-9-18-10-15-22(16-11-18)27-17-19-5-2-1-3-6-19/h1-16,26H,17H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUFLJQJGDFFBT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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